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Compound of Interest
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Cat. No.: B8810751 Get Quote

This document provides a detailed analysis of the early-phase clinical trial data for pemigatinib

(formerly INCB054329), a selective inhibitor of the fibroblast growth factor receptor (FGFR)

family of kinases. The primary focus is on the pivotal FIGHT-202 Phase 2 study, which

evaluated the safety and efficacy of pemigatinib in patients with previously treated, locally

advanced or metastatic cholangiocarcinoma.

Core Mechanism of Action: FGFR Signaling
Pemigatinib exerts its therapeutic effect by targeting dysregulated FGFR signaling. In a subset

of cholangiocarcinomas, chromosomal fusions or rearrangements involving FGFR2 lead to the

expression of constitutively active FGFR2 fusion proteins. These fusion proteins drive

oncogenic signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis.

Pemigatinib selectively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting

its phosphorylation and downstream signaling.
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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of pemigatinib.

The FIGHT-202 Phase 2 Trial: Experimental Protocol
The FIGHT-202 study was a single-arm, open-label, multicenter, phase 2 trial designed to

evaluate pemigatinib in patients with previously treated cholangiocarcinoma.

Study Design:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b8810751?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8810751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Cohorts: Patients were enrolled into one of three cohorts based on their tumor's

FGFR2 status:

Cohort A: FGFR2 fusions or rearrangements.

Cohort B: Other FGF/FGFR genetic alterations.

Cohort C: No FGF/FGFR genetic alterations.

Treatment Regimen: Patients received 13.5 mg of pemigatinib orally once daily for 14

consecutive days, followed by 7 days off, in 21-day cycles. Treatment continued until disease

progression or unacceptable toxicity.

Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A,

as assessed by an independent review committee.

Key Secondary Endpoints: Secondary endpoints included duration of response (DOR),

progression-free survival (PFS), overall survival (OS), and safety.

Inclusion and Exclusion Criteria:

Key Inclusion Criteria: Adults with histologically or cytologically confirmed, unresectable or

metastatic cholangiocarcinoma who had experienced disease progression after at least one

prior systemic therapy. Patients were required to have adequate organ function.

Key Exclusion Criteria: Prior treatment with a selective FGFR inhibitor, history of clinically

significant ophthalmologic abnormalities (e.g., retinal pigment epithelial detachment), and

untreated central nervous system metastases.
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Figure 2: Experimental workflow of the FIGHT-202 clinical trial.
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Quantitative Data Summary
The following tables summarize the key quantitative data from the FIGHT-202 trial, focusing on

the cohort with FGFR2 fusions or rearrangements (Cohort A), which was the primary focus of

the study.

Table 1: Baseline Demographics and Disease
Characteristics (Cohort A, n=107)

Characteristic Value

Median Age, years (Range) 56 (26-77)

Sex, n (%)

   Female 65 (61%)

   Male 42 (39%)

Race, n (%)

   White 60 (56%)

   Asian 34 (32%)

   Other/Unknown 13 (12%)

ECOG Performance Status, n (%)

   0 49 (46%)

   1 58 (54%)

Primary Tumor Location, n (%)

   Intrahepatic 107 (100%)

Number of Prior Therapies, n (%)

   1 40 (37%)

   2 41 (38%)

   ≥3 26 (24%)

Metastatic Disease, n (%) 107 (100%)
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Data sourced from the FIGHT-202 study publication.

Table 2: Efficacy Outcomes (Cohort A, n=107)
Endpoint Value (95% CI)

Objective Response Rate (ORR), n (%) 38 (35.5%) (26.5-45.4)

   Complete Response (CR) 3 (2.8%)

   Partial Response (PR) 35 (32.7%)

   Stable Disease (SD) 47 (43.9%)

   Progressive Disease (PD) 16 (15.0%)

Disease Control Rate (DCR), n (%) 88 (82%) (73.3-89.0)

Median Duration of Response (DOR), months 7.5 (5.7-14.5)

Median Progression-Free Survival (PFS),

months
6.9 (6.2-9.6)

Median Overall Survival (OS), months 21.1 (14.8-not reached)

Data based on independent central review as of the data cut-off date.

Table 3: Common Treatment-Emergent Adverse Events
(TEAEs) (All Patients, n=146)
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Adverse Event (Any Grade) Incidence (%)

Hyperphosphatemia 60%

Alopecia 49%

Diarrhea 38%

Nail Toxicity 38%

Fatigue 36%

Nausea 35%

Dysgeusia 35%

Stomatitis 35%

Dry Mouth 34%

Decreased Appetite 27%

Dry Skin 26%

Palmar-Plantar Erythrodysesthesia 23%

Arthralgia 22%

Serous Retinal Detachment 20%

Hyperphosphatemia is an on-target effect of FGFR inhibition. Most events were grade 1 or 2

and were managed with diet, phosphate binders, or dose modifications.

Conclusion
The early-phase data from the FIGHT-202 trial demonstrate that pemigatinib (INCB054329)

has substantial clinical activity and a manageable safety profile in patients with previously

treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The

objective response rate of 35.5% and a median overall survival of 21.1 months in this heavily

pretreated population are clinically meaningful. The primary adverse events, such as

hyperphosphatemia, are consistent with the mechanism of action and were generally

manageable. These findings established pemigatinib as a key therapeutic option for this

specific molecularly defined patient population.
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To cite this document: BenchChem. [Pemigatinib (INCB054329): A Technical Overview of
Early-Phase Clinical Data in Cholangiocarcinoma]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8810751#early-phase-clinical-trial-data-
for-incb054329]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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